4-Methoxy-4-methylpentane-2,2-diperoxol
Description
Structure
3D Structure
Properties
CAS No. |
64725-56-0 |
|---|---|
Molecular Formula |
C7H16O5 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,2-dihydroperoxy-4-methoxy-4-methylpentane |
InChI |
InChI=1S/C7H16O5/c1-6(2,10-4)5-7(3,11-8)12-9/h8-9H,5H2,1-4H3 |
InChI Key |
JPNDAOMPWKWDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(OO)OO)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methoxy 4 Methylpentane 2,2 Diperoxol
Precursor Chemistry and Strategic Retrosynthetic Analysis
The logical starting point for synthesizing any complex molecule is a retrosynthetic analysis. This technique involves deconstructing the target molecule into simpler, commercially available starting materials. For 4-Methoxy-4-methylpentane-2,2-diperoxol, which is a symmetrical 1,2,4,5-tetraoxane, the retrosynthetic path is direct and well-established in peroxide chemistry.
The core disconnection breaks the two peroxide bonds and the two acetal (B89532) carbons of the tetraoxane (B8471865) ring. This deconstruction reveals that the molecule is a cyclic dimer formed from two molecules of a ketone precursor and two molecules of hydrogen peroxide. This process identifies the key precursor as 4-methoxy-4-methylpentan-2-one .
Retrosynthetic Pathway:
| Target Molecule | Disconnection Strategy | Precursor(s) |
| This compound (a 1,2,4,5-tetraoxane) | C-O bond cleavage of the peroxide acetal linkages | 4-methoxy-4-methylpentan-2-one and Hydrogen Peroxide (H₂O₂) |
The synthesis of the precursor ketone, 4-methoxy-4-methylpentan-2-one (CAS 107-70-0), is itself an important consideration. guidechem.comsielc.comnist.govnih.gov It can be prepared through various established organic synthesis routes, ensuring a stable supply for the subsequent peroxidation reaction. The forward synthesis, therefore, involves the reaction of 4-methoxy-4-methylpentan-2-one with hydrogen peroxide, typically under acidic catalysis, to promote the cyclocondensation that forms the stable six-membered tetraoxane ring. nih.govingentaconnect.com
Reaction Conditions and Catalytic Systems in Diperoxide Formation
The formation of the 1,2,4,5-tetraoxane ring from a ketone and hydrogen peroxide is a nuanced process. The reaction proceeds through several intermediates, including gem-hydroperoxyalcohols and gem-dihydroperoxides. nih.gov The conditions must be carefully controlled to favor the formation of the cyclic dimer over other potential side products.
The most common method for synthesizing symmetrical 1,2,4,5-tetraoxanes is the acid-catalyzed cyclocondensation of ketones with hydrogen peroxide. nih.govingentaconnect.com This approach is effective for a range of dialkyl ketones and cycloalkanones, often producing the desired tetraoxane in moderate to high yields. nih.gov
Optimizing the synthesis of this compound requires careful management of several key parameters:
Catalyst: Strong mineral acids like sulfuric acid or perchloric acid are traditionally used. ingentaconnect.com However, milder and more selective catalysts are increasingly favored. Rhenium(VII) oxide (Re₂O₇) has emerged as a remarkably efficient and mild catalyst for this transformation. nih.govorganic-chemistry.org It can facilitate a high-yielding, one-pot conversion of ketones to tetraoxanes under conditions that are less likely to degrade the product. nih.govorganic-chemistry.org
Solvent: The choice of solvent affects reaction rates and product solubility. Acetonitrile (B52724) is a common choice, as it is relatively inert and facilitates the reaction. organic-chemistry.org In some cases, ethereal solutions of hydrogen peroxide are employed. organic-chemistry.org
Temperature: Peroxidation reactions are often conducted at low temperatures (e.g., -10 to 5 °C) to control the exothermic nature of the reaction and to minimize the decomposition of peroxide intermediates. nih.gov
Stoichiometry: The molar ratio of the ketone precursor to hydrogen peroxide is a critical factor. An excess of hydrogen peroxide is often used to drive the reaction towards the formation of the gem-dihydroperoxide intermediate, which is necessary for cyclization.
Illustrative Reaction Parameters for Tetraoxane Synthesis:
| Parameter | Condition | Rationale | Reference |
| Catalyst | Rhenium(VII) oxide (Re₂O₇) | Mild, efficient, high-yielding, minimizes byproducts. | nih.govorganic-chemistry.org |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Readily available and effective oxygen source. | nih.govingentaconnect.com |
| Solvent | Acetonitrile | Inert solvent, good for solubility of reactants. | organic-chemistry.org |
| Temperature | 0 - 25 °C | Balances reaction rate with peroxide stability. | nih.gov |
Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of this compound can be approached through the lens of green chemistry to reduce environmental impact.
Catalyst Choice: Moving from corrosive mineral acids to reusable solid acid catalysts or highly efficient organocatalysts aligns with green principles. Heteropoly acids supported on materials like NaY zeolite have been shown to be effective and reusable catalysts for the synthesis of gem-dihydroperoxides and tetraoxanes at room temperature using aqueous hydrogen peroxide. researchgate.net
Solvent Reduction: Performing reactions in solvent-free conditions or using greener solvents (like water, if possible) is a key goal. While peroxide synthesis often requires organic solvents, minimizing their volume or choosing more benign options is crucial.
Purification and Isolation Techniques for High-Purity this compound
The isolation of a high-purity product is critical. Given the potential instability of organic peroxides, purification methods must be chosen carefully.
Crystallization: 1,2,4,5-tetraoxanes are often crystalline solids. Recrystallization from a suitable solvent system is a primary method for purification. This technique is effective at removing unreacted starting materials and soluble impurities. Traces of byproducts from similar syntheses can often be effectively removed by recrystallization. ingentaconnect.com
Chromatography: For more challenging separations or for isolating very high-purity material, column chromatography may be employed. However, care must be taken to choose a stationary phase (e.g., silica (B1680970) gel) and eluent system that does not induce decomposition of the peroxide.
Post-Reaction Workup: The initial workup of the reaction mixture typically involves neutralizing the acid catalyst, often with a bicarbonate solution, followed by extraction of the product into an organic solvent. google.com The organic layer is then washed to remove water-soluble impurities and dried before solvent removal and final purification.
Considerations for Scale-Up in Chemical Manufacturing
Transitioning a laboratory-scale synthesis to an industrial manufacturing process introduces a new set of challenges, particularly when dealing with energetic materials like organic peroxides.
Thermal Hazard Assessment: The most critical aspect of scaling up peroxide synthesis is managing the risk of exothermic decomposition. Differential Scanning Calorimetry (DSC) and other thermal analysis techniques are essential to understand the thermal stability of the product and all reaction intermediates.
Heat Transfer: Maintaining precise temperature control is vital. The reactor design must ensure efficient heat dissipation to prevent thermal runaway. Batch reactors used in manufacturing are equipped with cooling jackets and emergency quenching systems.
Reagent Handling: The safe storage and handling of concentrated hydrogen peroxide are paramount. Industrial processes use dedicated systems for dosing reactive reagents to control the reaction rate and heat generation.
Process Safety: Diluting the final product in a high-boiling, inert solvent (a phlegmatizer) is a common industrial practice to produce safe, transportable formulations of cyclic ketone peroxides. google.comgoogleapis.com This reduces the shock and friction sensitivity of the pure peroxide.
By carefully considering these advanced methodologies, from the initial retrosynthetic plan to the final considerations for safe industrial production, the synthesis of this compound can be achieved efficiently and safely.
Derivatization and Structural Modification of 4 Methoxy 4 Methylpentane 2,2 Diperoxol
Introduction of Functional Groups for Tailored Reactivity
The introduction of functional groups onto the 1,2,4,5-tetraoxane scaffold is crucial for tailoring the reactivity and biological activity of these compounds. This can be accomplished either by using functionalized precursors during the synthesis of the tetraoxane (B8471865) ring or by post-synthesis modification of a parent tetraoxane. The synthesis of tetraoxane-amine and tetraoxane-amide conjugates is an example of introducing functional groups to enhance biological activity. nih.gov
One of the challenges in the derivatization of tetraoxanes is the potential for the peroxide bond to undergo unintended reactions. Therefore, mild reaction conditions are often necessary. For instance, an easy and mild functionalization method for tetraoxane derivatives via olefin metathesis has been reported, offering a new way to afford fully functionalized tetraoxanes in high yields. researchgate.net This method is also applicable to the functionalization of bioactive compounds. researchgate.net
The synthesis of hybrid molecules, where the tetraoxane moiety is fused with other pharmacologically active scaffolds, is a common strategy to enhance therapeutic potential and overcome drug resistance. nih.gov Examples include the fusion of 1,2,4,5-tetraoxanes with various aryl, heteroaryl, alicyclic, or spiro moieties such as steroids, triazines, and aminoquinolines. nih.gov
The following interactive table presents examples of functionalized 1,2,4,5-tetraoxane derivatives.
Impact of Structural Variations on Mechanistic Pathways
The mechanistic pathways of 1,2,4,5-tetraoxanes, particularly their biological activity, are intrinsically linked to the peroxide bond. The prevailing theory for the antimalarial action of peroxide-containing compounds like artemisinin and its synthetic analogues, including tetraoxanes, involves the reductive activation of the peroxide bond by ferrous iron (Fe(II)), which is available in the form of heme within the malaria parasite. mdpi.com This interaction leads to the generation of highly reactive oxygen-centered radicals that are thought to be the ultimate cytotoxic agents, causing damage to parasite macromolecules and leading to its death. mdpi.com
Structural variations of the tetraoxane scaffold can significantly influence this mechanistic pathway. The nature and position of substituents on the tetraoxane ring can affect the molecule's solubility, stability, and its ability to interact with the biological target. For example, structure-activity relationship (SAR) studies on steroidal tetraoxanes have shown that the stereochemistry of the substituents can have a profound impact on antimalarial activity. researchgate.net
Mechanistic Elucidation of 4 Methoxy 4 Methylpentane 2,2 Diperoxol Decomposition and Reactivity
Thermal Decomposition Pathways and Radical Generation Kinetics
The thermal decomposition of 4-Methoxy-4-methylpentane-2,2-diperoxol is initiated by the homolytic cleavage of the weak oxygen-oxygen bonds. The kinetics of this process are highly dependent on temperature and the surrounding chemical environment.
The initial step in the thermal decomposition of this compound is the homolysis of one of the two peroxide bonds, leading to the formation of a diradical intermediate. The O-O bond is the weakest bond in the molecule, with a bond dissociation energy typically in the range of 30-50 kcal/mol for organic peroxides. The primary homolysis can be represented as follows:
Reaction 1: Primary Homolysis (CH₃)₂C(OCH₃)CH₂C(OOH)₂CH₃ → (CH₃)₂C(OCH₃)CH₂C(OOH)(OO•)CH₃
Table 1: Hypothetical Kinetic Parameters for Primary Homolysis of this compound in Benzene
| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, min) |
| 80 | 1.5 x 10⁻⁵ | 770 |
| 100 | 2.8 x 10⁻⁴ | 41 |
| 120 | 4.5 x 10⁻³ | 2.6 |
This data is illustrative and based on typical values for dialkyl peroxides.
β-Scission: The oxygen-centered radical can undergo β-scission, leading to the cleavage of a carbon-carbon bond and the formation of a ketone and an alkyl radical.
(CH₃)₂C(OCH₃)CH₂C(OOH)(OO•)CH₃ → (CH₃)₂C(OCH₃)CH₂C(=O)CH₃ + •OOH
Hydrogen Abstraction: The generated radicals can abstract hydrogen atoms from solvent molecules or other organic substrates present in the reaction mixture, leading to the formation of new carbon-centered radicals and propagating a radical chain reaction.
Radical Combination: The various radical species can combine to form stable, non-radical products, terminating the chain reaction.
Photochemical Decomposition Mechanisms
In addition to thermal decomposition, this compound can be decomposed by photolysis. The absorption of ultraviolet (UV) radiation can provide the necessary energy to cleave the O-O bonds. The photochemical decomposition can often be carried out at lower temperatures than thermal decomposition and can sometimes lead to different product distributions due to the different energetic states of the initially formed radicals.
The primary photochemical event is also the homolysis of the peroxide bond:
Reaction 2: Photochemical Homolysis (CH₃)₂C(OCH₃)CH₂C(OOH)₂CH₃ + hν → (CH₃)₂C(OCH₃)CH₂C(OOH)(OO•)CH₃
The quantum yield for the photodecomposition of peroxides is often close to unity, indicating that the absorption of a photon is highly efficient in causing bond cleavage.
Solvent Effects on Peroxide Bond Homolysis
The nature of the solvent can significantly influence the rate of peroxide bond homolysis. Polar solvents can stabilize the transition state of the homolysis, which may have some polar character, thereby accelerating the decomposition. Solvents that can participate in hydrogen bonding can also affect the decomposition rate by interacting with the peroxide group.
Table 2: Illustrative Solvent Effects on the Relative Rate of Decomposition of a Generic Dialkyl Peroxide at 100 °C
| Solvent | Relative Rate Constant |
| n-Hexane | 1.0 |
| Benzene | 1.2 |
| Acetonitrile (B52724) | 1.8 |
| 2-Propanol | 2.5 |
This data is generalized and serves to illustrate the trend of solvent polarity on decomposition rates.
Influence of Initiator Concentration on Reaction Kinetics
For a unimolecular thermal decomposition, the initial rate of decomposition is directly proportional to the initial concentration of the peroxide.
Rate = k [this compound]
However, at higher concentrations, induced decomposition can become significant. This occurs when radicals generated from the decomposition of one peroxide molecule attack another intact peroxide molecule, leading to its decomposition. This results in a reaction order greater than one with respect to the peroxide concentration.
Investigation of Reaction Intermediates through Trapping and Detection
The direct detection of the short-lived radical intermediates in peroxide decomposition is challenging. Therefore, indirect methods such as radical trapping are often employed. Spin trapping agents, such as nitrones and nitroso compounds, react with the transient radicals to form more stable radical adducts that can be detected and characterized by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
For example, a carbon-centered radical (R•) can be trapped by phenyl-N-t-butylnitrone (PBN) to form a stable nitroxide radical that can be observed by EPR:
R• + Ph-CH=N⁺(O⁻)-tBu → Ph-CH(R)-N(O•)-tBu
Chemical trapping experiments can also be used to infer the presence of certain intermediates. For instance, the use of a good hydrogen donor like a thiol can intercept radicals and lead to the formation of a reduced product, providing evidence for the intermediacy of those radicals.
Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Methoxy 4 Methylpentane 2,2 Diperoxol
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating 4-Methoxy-4-methylpentane-2,2-diperoxol from impurities and for its quantification. The selection of the appropriate technique is contingent on the volatility and thermal stability of the compound and its potential byproducts.
High-Performance Liquid Chromatography (HPLC) for Diperoxides
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of thermally sensitive and non-volatile organic peroxides like this compound. A reverse-phase approach is typically employed for the separation of such compounds.
A common setup for the analysis of diperoxides involves a C18 column, which provides a non-polar stationary phase. The separation is achieved by using a polar mobile phase, allowing for the elution of compounds based on their hydrophobicity. A gradient elution with a mixture of acetonitrile (B52724) and water is often utilized to achieve optimal separation of the target compound from any starting materials or decomposition products. Detection is commonly performed using an ultraviolet (UV) detector, typically at a low wavelength (around 210 nm), as peroxides generally lack strong chromophores.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | 60% A to 95% A over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) with Specialized Detectors for Volatile Components
While the thermal lability of many peroxides presents a challenge for Gas Chromatography (GC), this technique can be invaluable for the analysis of volatile impurities or decomposition products associated with this compound. The analysis of organic peroxides by GC often requires careful method development to prevent on-column decomposition. aalto.fi
To mitigate thermal degradation, a low-temperature injection method, such as a programmed temperature vaporization (PTV) inlet, can be utilized. hzdr.de A non-polar capillary column, for instance, a 5% phenyl-methylpolysiloxane, is generally suitable for the separation of volatile organic compounds. For detection, a flame ionization detector (FID) offers good sensitivity for hydrocarbons. However, for unambiguous identification of components, coupling the GC to a mass spectrometer (GC-MS) is the preferred approach. hzdr.denih.gov
Table 2: Representative GC Conditions for Analyzing Volatile Components in this compound Samples
| Parameter | Value |
|---|---|
| Column | Rxi-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector | PTV, splitless mode |
| Injector Temperature | 40 °C (hold 0.1 min) to 250 °C at 12 °C/s |
| Oven Program | 40 °C (hold 2 min) to 280 °C at 10 °C/min |
| Carrier Gas | Helium, 1.2 mL/min |
| Detector | Mass Spectrometer (MS) |
| Mass Range | 35-450 amu |
Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Peroxide Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information on the arrangement of atoms.
In the ¹H NMR spectrum, distinct signals would be expected for the methoxy (B1213986) protons, the methyl protons on the quaternary carbon, the methylene (B1212753) protons, and the protons of the diperoxolane rings. The chemical shifts of protons adjacent to the peroxide linkages are characteristically found in specific regions of the spectrum.
The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule, including the quaternary carbon atom bonded to the methoxy group and the two oxygen atoms of the peroxide groups.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| -OCH₃ | ~3.3 | ~50 |
| C(CH₃)₂ | ~1.2 | ~24 |
| -CH₂- | ~1.8 | ~45 |
| Peroxolane Protons | ~4.5-5.5 | ~100-110 |
| C(CH₃)₂ | - | ~75 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, these techniques are particularly useful for detecting the peroxide O-O bond. researchgate.netbgu.ac.il
The O-O stretching vibration in organic peroxides typically appears as a weak to medium band in the IR spectrum, generally in the region of 800-900 cm⁻¹. semanticscholar.org Raman spectroscopy can be particularly advantageous for observing the O-O stretch, as this bond often gives rise to a more intense Raman signal compared to its IR absorption. researchgate.net Other characteristic vibrations include the C-H stretching and bending modes of the methyl and methylene groups, and the C-O stretching of the methoxy group.
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-O Stretch | 820 - 890 | 820 - 890 |
| C-O Stretch (ether) | 1050 - 1150 | 1050 - 1150 |
| C-H Stretch (alkane) | 2850 - 3000 | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be preferable to minimize fragmentation and observe the molecular ion.
The fragmentation of organic peroxides in MS is often initiated by the cleavage of the weak O-O bond. Subsequent fragmentations would likely involve the loss of methyl groups, the methoxy group, and cleavage of the carbon skeleton. The resulting fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.
Table 5: Plausible Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion |
|---|---|
| 179 | [M+H]⁺ (protonated molecule) |
| 163 | [M-CH₃]⁺ |
| 147 | [M-OCH₃]⁺ |
| 115 | [M-OCH₃ - O₂]⁺ |
| 73 | [C₄H₉O]⁺ |
Calorimetric Methods for Decomposition Enthalpy and Kinetic Studies
Calorimetric techniques are essential for evaluating the thermal hazards associated with organic peroxides. nih.gov Methods such as Differential Scanning Calorimetry (DSC) and Vent Sizing Package 2 (VSP2) are widely employed to determine key safety parameters, including the heat of decomposition (ΔHd) and kinetic parameters like activation energy (Ea). akjournals.comresearchgate.net
The thermal decomposition of this compound can be investigated using DSC under both non-isothermal and isothermal conditions. researchgate.netresearchgate.net In a typical non-isothermal DSC experiment, a small sample of the compound is heated at a constant rate, and the heat flow to or from the sample is measured as a function of temperature. The resulting thermogram reveals the onset temperature of decomposition (Tonset), the temperature at which the rate of heat release is maximal (Tpeak), and the total heat of decomposition (ΔHd), which is calculated from the area under the exothermic peak. akjournals.com
Kinetic parameters for the decomposition of this compound can be derived from DSC data obtained at multiple heating rates. By applying isoconversional methods, such as the Friedman or Kissinger-Akahira-Sunose (KAS) methods, the activation energy (Ea) of the decomposition reaction can be calculated without assuming a specific reaction model. researchgate.net For many organic peroxides, the decomposition is often modeled as a first-order reaction. researchgate.net
Isothermal DSC experiments, where the sample is held at a constant temperature and the heat flow is measured over time, can provide complementary kinetic information and help to confirm the reaction model. umkc.edu These data are particularly useful for understanding the behavior of the material under storage or processing conditions.
The self-accelerating decomposition temperature (SADT) is another critical safety parameter that can be estimated from calorimetric data. researchgate.netyoutube.com The SADT is the lowest temperature at which a substance in a specific packaging configuration will undergo self-accelerating decomposition. This value is crucial for the safe storage and transport of organic peroxides.
Illustrative Data for Calorimetric Analysis of this compound
Disclaimer: The following table contains hypothetical data based on typical values for cyclic organic peroxides and is for illustrative purposes only, as specific experimental data for this compound is not publicly available.
| Parameter | Value | Method |
| Onset Temperature (Tonset) | 110 - 120 °C | DSC (at 4 °C/min) |
| Peak Exotherm Temperature (Tpeak) | 145 - 155 °C | DSC (at 4 °C/min) |
| Heat of Decomposition (ΔHd) | 1200 - 1500 J/g | DSC |
| Activation Energy (Ea) | 130 - 150 kJ/mol | Isoconversional Analysis |
| Reaction Order (n) | ~1 | Model Fitting |
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization
The thermal decomposition of organic peroxides proceeds through radical intermediates. researchgate.net Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful and direct technique for detecting and identifying these transient radical species. nih.gov
Due to the short lifetimes of the radicals generated during the thermolysis of this compound, the ESR spin trapping technique is typically employed. mdpi.comnih.gov This method involves adding a "spin trap," a diamagnetic molecule that reacts with the transient radicals to form a more stable radical adduct that can be readily detected by ESR. acs.org Common spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). nih.govmdpi.com
The initial step in the decomposition of this compound is the homolytic cleavage of the peroxide bond, which would generate alkoxy radicals. nih.gov These primary radicals can then undergo further reactions, such as β-scission, to form other radical species. Each radical adduct exhibits a characteristic ESR spectrum, defined by its g-factor and hyperfine coupling constants (hfcs) with nearby magnetic nuclei (e.g., 14N and 1H from the spin trap and the trapped radical). mdpi.com By analyzing these spectral parameters, the structure of the original transient radical can be elucidated.
For this compound, one would expect the initial formation of an oxygen-centered radical. Subsequent fragmentation could lead to the formation of various carbon-centered radicals. The use of different spin traps can help to selectively capture and identify the various radical species present in the reaction mixture.
Illustrative ESR Spin Trapping Data for Decomposition of this compound
Disclaimer: The following table presents hypothetical ESR parameters for radical adducts that could be formed during the decomposition of this compound, based on known values for similar radical adducts. This data is for illustrative purposes only.
| Trapped Radical Species | Spin Trap | Hyperfine Coupling Constants (Gauss) |
| Alkoxy Radical (RO•) | DMPO | aN ≈ 14.2, aH ≈ 11.5 |
| Methyl Radical (•CH3) | DMPO | aN ≈ 16.3, aH ≈ 23.4 |
| Tertiary Alkyl Radical | PBN | aN ≈ 14.8, aH ≈ 2.1 |
| Acyl Radical (R-C(O)•) | PBN | aN ≈ 14.0 |
Theoretical and Computational Chemistry Studies of 4 Methoxy 4 Methylpentane 2,2 Diperoxol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These methods are particularly crucial for studying peroxides, where the nature of the weak oxygen-oxygen bond dictates the compound's stability and reactivity. wiley.comwikipedia.org
Density Functional Theory (DFT) has become a standard method for calculating the electronic structures of molecules due to its balance of computational cost and accuracy. researchgate.netscispace.com For 4-Methoxy-4-methylpentane-2,2-diperoxol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry and determine key electronic properties.
| Property | Calculated Value | Significance |
|---|---|---|
| O-O Bond Length | ~1.46 Å | Indicates a weak, elongated covalent bond typical of peroxides. wikipedia.org |
| O-O Stretching Frequency | ~800-900 cm-1 | Corresponds to the weak peroxide bond vibration. |
| HOMO Energy | ~ -9.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | ~ +1.2 eV | Relates to the molecule's ability to accept electrons; often localized on the O-O σ* orbital. |
| HOMO-LUMO Gap (ΔE) | ~10.7 eV | A larger gap generally implies higher kinetic stability. scispace.com |
While DFT is excellent for ground-state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often employed for more accurate energy calculations, especially when mapping reaction pathways. researchgate.net For this compound, the primary reaction of interest is the thermal decomposition initiated by the homolytic cleavage of the O-O bonds. wiley.comaidic.it
Ab initio calculations can be used to model this process by mapping the potential energy surface along the O-O bond dissociation coordinate. This involves locating the transition state (TS) for bond cleavage and calculating the activation energy (Ea), which corresponds to the energy barrier for the reaction. aidic.it The bond dissociation energy (BDE) for organic peroxides is relatively low, typically in the range of 190–210 kJ/mol, making them susceptible to decomposition. wikipedia.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactant (the intact molecule) to the products (two alkoxy radicals). researchgate.netaidic.it
| Species | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactant | Ground state of the intact molecule | 0 |
| Transition State (TS) | Stretched O-O bond at the peak of the energy barrier | ~165 |
| Products | Two resulting radical species after bond cleavage | ~150 |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. rsc.org An MD simulation of this compound, typically in a solvent box (e.g., water or an organic solvent like ethanol), would provide insights into its solvation and intermolecular forces.
Prediction of Reactivity Profiles and Active Sites
Computational methods can effectively predict the most probable sites of chemical reactivity in a molecule. nih.govscirp.org For this compound, several approaches would be used to identify its active sites.
One common method is the analysis of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the peroxide and ether oxygens would be expected to be regions of negative potential, making them susceptible to attack by electrophiles.
Frontier Molecular Orbital (FMO) analysis provides another layer of insight. As mentioned, the LUMO is likely centered on the O-O antibonding orbitals, making the peroxide linkages the primary sites for reduction or nucleophilic attack that leads to cleavage. The HOMO, likely involving lone pairs on the oxygen atoms, indicates the sites most susceptible to oxidation. More advanced reactivity descriptors, such as Fukui functions or a dual descriptor, can be calculated to provide a quantitative measure of an atom's propensity for electrophilic, nucleophilic, or radical attack. scirp.org
| Active Site | Predicted Reactivity Type | Supporting Indicator |
|---|---|---|
| Peroxide Oxygens (O-O) | Radical formation (homolysis), Electrophilic attack (by reductants) | Low BDE, High LUMO density, Negative MEP |
| Ether Oxygen (-OCH3) | Nucleophilic / Lewis Basic site, Hydrogen bond acceptor | High HOMO density, Negative MEP |
| Alkyl Hydrogens | Radical abstraction (less favorable) | Calculated Bond Dissociation Energies (BDEs) |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure and flexibility of this compound are critical to its properties. The core of the molecule contains a five-membered diperoxolane ring, which, like other five-membered rings such as 1,3-dioxolanes, is not planar and highly flexible. acs.orgdatapdf.com Its preferred conformations are typically "envelope" or "half-chair" (twist) forms. acs.org
A computational conformational analysis would involve a systematic search of the potential energy surface to identify all stable conformers (local minima). This search would consider both the puckering of the five-membered ring and the rotation around the single bonds in the 4-methoxy-4-methylpentyl side chain. The relative energies of these conformers would be calculated to determine their populations at a given temperature. The energy differences are often small, indicating significant conformational mobility. acs.org Steric interactions, such as those between the axial-like substituents on the ring and the bulky side chain, would play a major role in determining the most stable conformations. utdallas.edu
| Conformer | Description | Relative Gibbs Free Energy (ΔG, kJ/mol) |
|---|---|---|
| Half-Chair (Twist) 1 | Lowest energy twist conformation | 0.0 |
| Envelope 1 | Low-energy envelope conformation | +1.5 |
| Half-Chair (Twist) 2 | Alternative twist conformation | +2.1 |
| Envelope 2 | Higher energy envelope due to steric clash | +4.5 |
Development of Computational Models for Peroxide Reactivity
Data generated from detailed quantum chemical studies on specific molecules like this compound can contribute to the development of broader, more general computational models. One such approach is the Quantitative Structure-Property Relationship (QSPR). researchgate.netacs.org QSPR models aim to find a statistical relationship between calculated molecular descriptors and an observable property.
For a series of related organic peroxides, one could develop a QSPR model to predict thermal stability (e.g., decomposition temperature) or reactivity hazards. researchgate.netacs.org The model would use a set of descriptors calculated for each peroxide, which could include quantum chemical parameters (HOMO/LUMO energies, O-O BDE, partial charges on oxygen atoms), topological indices, and steric parameters. By correlating these descriptors with experimental data for a known set of peroxides, a predictive model can be built. acs.org This model could then be used to estimate the stability and potential hazards of new, unsynthesized peroxide compounds, providing a valuable tool for safety assessment and the rational design of molecules with desired properties. researchgate.netnih.gov
An extensive search of scientific literature and chemical databases reveals a significant lack of specific information regarding the applications of the chemical compound “this compound” in the field of polymer science and engineering.
Despite targeted searches for its role as an initiator in various radical polymerization systems—including bulk, solution, emulsion, and suspension polymerization—no detailed research findings, data, or scholarly articles could be found.
Similarly, investigations into its potential applications in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, yielded no relevant results.
Consequently, it is not possible to provide the requested detailed article and data tables on the specific applications of this compound in polymer science as outlined. The compound does not appear to be a commonly used or extensively studied initiator in these contexts based on the available public information.
Applications of 4 Methoxy 4 Methylpentane 2,2 Diperoxol in Polymer Science and Engineering
Cross-linking Agent in Thermosetting Polymers and Elastomers
There is no available research to detail the efficacy of 4-Methoxy-4-methylpentane-2,2-diperoxol as a cross-linking agent. The efficiency of a peroxide in curing thermosetting resins or vulcanizing elastomers depends on its decomposition temperature, the type of radicals it generates, and potential interactions with the polymer matrix and other additives. Data on these parameters for the specified compound is not present in the scientific literature.
Influence on Polymer Microstructure and Molecular Weight Distribution
The impact of an initiator on a polymer's microstructure, including branching, and its molecular weight distribution is a critical aspect of its application. This influence is dictated by the initiator's reactivity and the conditions of the polymerization process. Without experimental data, it is impossible to characterize the specific effects of this compound on these fundamental polymer characteristics.
Role in Grafting and Surface Modification of Polymeric Materials
Organic peroxides are often employed to initiate graft polymerization from a polymer backbone or to functionalize the surface of a material. The success of these modifications is contingent on the peroxide's ability to generate radicals on the polymer chain or surface. The specific capabilities of this compound in this regard have not been documented.
Synthesis of Specialty Polymers and Copolymers
The unique structural features of a peroxide can be leveraged to synthesize novel polymers and copolymers with tailored properties. The presence of a methoxy (B1213986) and a gem-diperoxol group in this compound suggests potential for unique reactivity, but there is no published research to substantiate its use in the creation of specialty polymeric materials.
Applications of 4 Methoxy 4 Methylpentane 2,2 Diperoxol in Specialized Organic Synthesis
Precursor for Specific Oxygen-Containing Intermediates
The potential of 4-Methoxy-4-methylpentane-2,2-diperoxol to serve as a precursor for the synthesis of particular oxygen-containing intermediates is also not documented. Its structure suggests it could theoretically be a source of various oxygenated fragments, but no synthetic routes leveraging this compound for such purposes have been published. The specific intermediates that might be targeted from this precursor and the reaction conditions required remain unexplored.
Integration into Cascade Reactions and Multi-Component Systems
Similarly, the integration of this compound into cascade reactions or multi-component systems is an area devoid of research findings. The development of complex, one-pot reactions is a significant area of modern organic synthesis, but this particular diperoxol has not been featured as a building block or reactant in any published examples of such sophisticated chemical transformations.
Future Research Directions and Emerging Paradigms for 4 Methoxy 4 Methylpentane 2,2 Diperoxol
Design of Novel Peroxide Initiators with Tunable Reactivity Profiles
The core utility of organic peroxides often lies in their role as radical initiators. Future research into 4-Methoxy-4-methylpentane-2,2-diperoxol will likely focus on designing derivatives with precisely controlled decomposition rates, a critical factor for applications in polymerization and organic synthesis. The inherent structure of this diperoxol, with its two peroxide linkages and a methoxy (B1213986) group, offers multiple avenues for modification to achieve tunable reactivity.
Strategies for achieving this tunability could involve the introduction of electron-donating or electron-withdrawing groups at various positions on the pentane (B18724) backbone. For instance, the substitution of hydrogen atoms with functional groups of varying electronegativity could significantly alter the stability of the peroxide bonds. This would allow for the creation of a library of initiators that can be activated under specific conditions, such as temperature, light, or the presence of a catalyst. The goal is to establish a clear structure-activity relationship, enabling the rational design of initiators tailored for specific polymerization processes, from bulk and solution to emulsion and suspension polymerization.
| Structural Modification | Expected Effect on Reactivity | Potential Application |
| Introduction of electron-withdrawing groups | Increased decomposition rate | Low-temperature polymerization |
| Introduction of bulky steric groups | Decreased decomposition rate | Controlled/living polymerization |
| Incorporation of photosensitive moieties | Light-induced decomposition | Photopolymerization, 3D printing |
| Attachment of catalyst-binding sites | Catalytic, selective decomposition | Redox-initiated polymerization |
Exploration of Sustainable Synthetic Routes and Feedstocks
In line with the growing emphasis on green chemistry, a significant area of future research will be the development of sustainable synthetic pathways to this compound and its derivatives. Traditional peroxide synthesis methods often rely on hazardous reagents and produce significant waste. The exploration of greener alternatives is paramount for the environmentally responsible production of this compound.
Key research avenues will include the use of renewable feedstocks, such as bio-derived alcohols and ketones, as starting materials. Biocatalytic methods, employing enzymes like lipases or peroxidases, could offer highly selective and environmentally benign routes to peroxide synthesis. Furthermore, the development of solvent-free or aqueous-based reaction systems will be crucial in minimizing the environmental footprint. The direct synthesis from hydrogen peroxide and an appropriate organic substrate using heterogeneous catalysts is another promising approach that aligns with the principles of sustainable chemistry. hilarispublisher.comunsw.edu.audoria.fiinnovationnewsnetwork.com
Integration with Advanced Manufacturing Technologies
The unique reactivity of this compound could be harnessed in conjunction with advanced manufacturing technologies to create novel materials and processes. Continuous flow chemistry, for example, offers a safer and more efficient means of synthesizing and utilizing peroxides, minimizing the risks associated with their thermal instability. thieme-connect.compatsnap.comgoogle.combohrium.comresearchgate.netrsc.orgnih.gov The precise control over reaction parameters in a flow reactor could enable the on-demand generation of this diperoxol for immediate use in subsequent manufacturing steps.
Another exciting frontier is the integration of peroxide-based initiators into 3D printing and additive manufacturing. pioneeringminds.comgoogle.comacs.orgresearchgate.net By incorporating this compound into photocurable resins, it could be possible to develop novel material systems for stereolithography and other 3D printing techniques. The thermal or light-induced decomposition of the diperoxol would initiate polymerization, allowing for the layer-by-layer fabrication of complex three-dimensional structures with tailored mechanical and chemical properties.
Development of Smart Materials Utilizing Peroxide Reactivity
The inherent reactivity of the peroxide bond makes this compound an excellent candidate for the development of smart, responsive materials. One of the most promising applications is in the field of self-healing polymers. illinois.edusemanticscholar.orgillinois.eduresearchgate.netnih.gov Microcapsules containing the diperoxol could be embedded within a polymer matrix. Upon damage, these microcapsules would rupture, releasing the initiator and triggering a polymerization reaction that "heals" the crack.
Furthermore, the peroxide functionality could be exploited to create stimuli-responsive materials for applications such as drug delivery. researchgate.netmdpi.comnih.govgoogle.comnih.gov Nanoparticles or hydrogels containing this compound could be designed to release a therapeutic agent in response to a specific trigger, such as a change in pH or temperature, which would initiate the decomposition of the peroxide and subsequent release of the payload.
| Smart Material Application | Role of this compound | Triggering Mechanism |
| Self-healing polymers | Encapsulated radical initiator | Mechanical stress/fracture |
| Drug delivery systems | Triggerable release agent | pH, temperature, enzymes |
| Chemical sensors | Reactive component for analyte detection | Specific chemical reaction |
| Stimuli-responsive gels | Cross-linking/de-cross-linking agent | External stimulus (e.g., light, heat) |
Computational Design of Next-Generation Peroxide Systems
To accelerate the discovery and optimization of novel peroxide systems based on this compound, computational modeling and simulation will play a pivotal role. Quantum chemical methods, such as density functional theory (DFT), can be employed to investigate the electronic structure and decomposition pathways of this diperoxol and its derivatives. aidic.itresearchgate.netnih.govaip.orgresearchgate.netdntb.gov.uaresearchgate.netacs.org These studies can provide valuable insights into the factors that govern reactivity and stability, guiding the rational design of new initiators with desired properties.
Molecular dynamics simulations can be used to model the behavior of these peroxides in different environments, such as within a polymer matrix or at the interface of a nanoparticle. This can help in understanding the diffusion and interaction of the peroxide molecules, which is crucial for applications like self-healing materials and drug delivery. More recently, the application of machine learning and artificial intelligence is emerging as a powerful tool for the inverse design of materials with specific properties. nih.govresearchgate.netresearchgate.netarxiv.orgmdpi.com By training models on existing experimental and computational data, it may become possible to predict the performance of novel peroxide candidates before they are synthesized, significantly speeding up the development cycle.
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 4-Methoxy-4-methylpentane-2,2-diperoxol to minimize decomposition risks?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) at temperatures below -20°C to inhibit peroxide degradation. Avoid contact with reducing agents, metals, or acidic/basic conditions. Conduct regular stability assays using differential scanning calorimetry (DSC) to monitor exothermic activity . For handling, use explosion-proof equipment and conduct small-scale tests to assess reactivity before scaling up.
Q. Which spectroscopic techniques are optimal for confirming the peroxide linkage and structural integrity of this compound?
- Methodological Answer :
- ¹³C NMR : Identify peroxide carbons (δ ~90-110 ppm) and methoxy/methyl groups (δ ~50-60 ppm and ~20-30 ppm, respectively).
- IR Spectroscopy : Look for O-O stretching vibrations near 800-900 cm⁻¹ and C-O-C bands (methoxy) at ~1100 cm⁻¹.
- Raman Spectroscopy : Resolve O-O bond vibrations without interference from solvent peaks.
Cross-validate with X-ray crystallography if crystalline samples are available, as demonstrated in structural studies of analogous peroxides .
Q. What synthetic routes are reported for this compound, and how can purity be optimized?
- Methodological Answer : Acid-catalyzed peroxidation of 4-methoxy-4-methylpentan-2-one with hydrogen peroxide (30-50% w/w) under controlled temperatures (0-5°C) is a common route. Purify via low-temperature recrystallization (e.g., using methanol/water mixtures) to remove unreacted ketone and peroxidic byproducts. Monitor purity via HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .
Advanced Research Questions
Q. How can researchers design experiments to resolve discrepancies in reported thermal stability data for this compound?
- Methodological Answer :
- Controlled DSC/TGA Studies : Perform under varying heating rates (1-10°C/min) and atmospheres (N₂ vs. air) to isolate decomposition pathways.
- Isothermal Aging Tests : Incubate samples at 25°C, 40°C, and 60°C for 1-4 weeks, analyzing decomposition products via GC-MS.
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life predictions. Discrepancies may arise from impurities or storage history; ensure batch-to-batch consistency using NMR and elemental analysis .
Q. What mechanistic insights can computational chemistry provide for reactions involving this compound?
- Methodological Answer : Density functional theory (DFT) simulations can model:
- Radical Initiation : Calculate bond dissociation energies (BDEs) for O-O bonds to predict homolytic cleavage tendencies.
- Reaction Pathways : Map intermediates in oxidation reactions (e.g., epoxidation of alkenes) using transition-state analysis.
Compare computational results with experimental kinetic data (e.g., EPR spectroscopy for radical detection) .
Q. How do substituents (methoxy, methyl) influence the reactivity of the diperoxol core in catalytic applications?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 4-methylpentane-2,2-diperoxol) and compare oxidation efficiencies using model substrates (e.g., styrene epoxidation).
- Steric/Electronic Analysis : Use Hammett constants to quantify electron-donating effects of methoxy groups on peroxide stability.
- X-ray Crystallography : Resolve steric hindrance around the peroxide moiety to correlate structure with reactivity .
Safety and Environmental Considerations
Q. What protocols are recommended for assessing the environmental impact of this compound in aquatic systems?
- Methodological Answer :
- Acute Toxicity Assays : Expose Daphnia magna or zebrafish embryos to graded concentrations (0.1-100 mg/L) and monitor mortality/developmental defects over 48-96 hours.
- Degradation Studies : Simulate hydrolysis (pH 4-9) and photolysis (UV irradiation) to identify persistent metabolites via LC-HRMS.
- QSAR Modeling : Predict bioaccumulation potential using octanol-water partition coefficients (log P) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
